molecular formula C12H10N2O3S B2442020 1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one CAS No. 1432437-05-2

1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one

Cat. No.: B2442020
CAS No.: 1432437-05-2
M. Wt: 262.28
InChI Key: BNJHMQIAJOAZOL-UHFFFAOYSA-N
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Description

“1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one” is a chemical compound that belongs to the class of aromatic heterocycles . It has a molecular formula of C9H9NO3 . The compound is also known as 4Nitrophenylacetone .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .


Chemical Reactions Analysis

Thiazoles, which are part of the structure of “this compound”, have diverse biological activities . They have been used to synthesize various nitrogen, oxygen, sulfur, and selenium containing compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Photosensitive Protecting Groups

The application of photosensitive protecting groups, including 2-nitrobenzyl and other related groups, in synthetic chemistry is noteworthy for its potential to enable controlled reactions through light exposure. These groups have demonstrated significant promise in facilitating complex chemical syntheses by offering a means to protect and deprotect reactive sites in a molecule in a controllable manner. Such methodologies are especially relevant for developing sophisticated chemical compounds, potentially including derivatives of 1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one, by allowing for precise manipulation of molecular structures (Amit, Zehavi, & Patchornik, 1974).

Nitrothiazole Compounds in Antimicrobial and Antiviral Research

Nitazoxanide, a nitrothiazole compound, has shown a broad spectrum of antimicrobial and antiviral activities, suggesting potential areas of application for structurally related compounds like this compound. Nitazoxanide's mechanism, thought to involve the interference with pyruvate-ferredoxin oxidoreductase, highlights the therapeutic potential of nitrothiazole derivatives in treating various infections and conditions, from protozoal and helminthic infections to viral diseases, including COVID-19 (Bharti et al., 2021).

Atmospheric Chemistry of Nitrophenols

Research into the atmospheric presence and transformations of nitrophenols, which share structural similarities with nitrothiazoles, underlines the environmental and chemical significance of nitro-containing aromatic compounds. Understanding the sources, transformations, and sinks of atmospheric nitrophenols can inform studies on related compounds, potentially including the environmental behavior and implications of nitrothiazole derivatives (Harrison et al., 2005).

Future Directions

Future research could focus on exploring the biological activities of “1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one” and its derivatives. This could include testing their antimicrobial, antifungal, antiviral, and antitumor activities . Additionally, further studies could investigate the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds using this compound .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes and receptors, involved in critical biological processes .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in a variety of ways, often leading to changes in the function of the target . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the thiazole derivative.

Biochemical Pathways

These include pathways related to inflammation, cancer, and microbial infections . The exact downstream effects would depend on the specific pathway and the nature of the interaction between the thiazole derivative and its target.

Result of Action

Thiazole derivatives have been reported to exhibit a range of effects, including anti-inflammatory, analgesic, and antimicrobial activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Properties

IUPAC Name

1-[2-(4-nitrophenyl)-1,3-thiazol-5-yl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-8(15)6-11-7-13-12(18-11)9-2-4-10(5-3-9)14(16)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJHMQIAJOAZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CN=C(S1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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